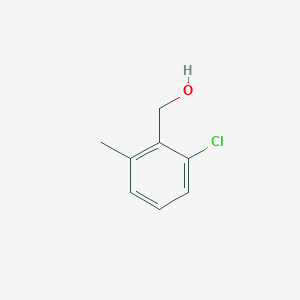

(2-Chloro-6-methylphenyl)methanol

Descripción general

Descripción

“(2-Chloro-6-methylphenyl)methanol” is an aromatic compound . It is related to chloroacetic acid .

Synthesis Analysis

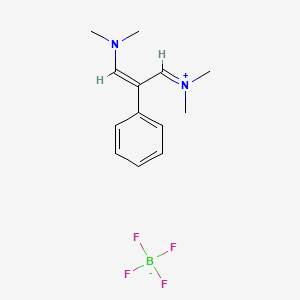

The synthesis of “(2-Chloro-6-methylphenyl)methanol” involves the reaction of 2-chloro-6-methylbenzoic acid with 1M BH3 in dry THF . There are also other methods of synthesis mentioned in patents and scientific articles .Molecular Structure Analysis

The molecular formula of “(2-Chloro-6-methylphenyl)methanol” is C8H9ClO . The InChI code is 1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 . The Canonical SMILES is CC1=C(C(=CC=C1)Cl)CO .Aplicaciones Científicas De Investigación

1. Synthesis and Chemical Reactions

(2-Chloro-6-methylphenyl)methanol has been studied in the context of chemical synthesis, particularly involving palladium-catalyzed reactions. For instance, a study by Sun, Sun, and Rao (2014) demonstrated its preparation through palladium catalyzed C-H halogenation reactions, highlighting advantages like milder reaction conditions and higher yields compared to traditional methods (Sun, Sun, & Rao, 2014).

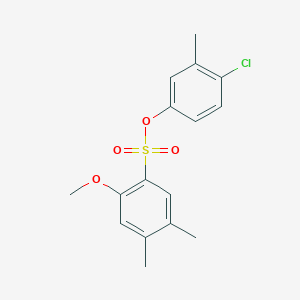

2. Material Science and Industrial Applications

In material science and industrial applications, (2-Chloro-6-methylphenyl)methanol-related compounds have been utilized. Dalena et al. (2018) discussed methanol as a building block for complex chemical structures and its role as a clean-burning fuel with a high octane number (Dalena et al., 2018). Additionally, Whitaker et al. (2017) engineered Escherichia coli for the biological conversion of methanol to specialty chemicals, demonstrating the utility of methanol-related compounds in biotechnological applications (Whitaker et al., 2017).

3. Photocyclization and Molecular Structure

Photocyclization reactions involving methanol and related compounds have also been studied. For example, Sakurai et al. (2003) investigated the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives in methanol, providing insights into regioselective formation of complex organic structures (Sakurai et al., 2003). Additionally, the crystal and molecular structure analysis of related compounds, such as the study by Lakshminarayana et al. (2009), contributes to the understanding of molecular interactions and synthesis (Lakshminarayana et al., 2009).

4. Environmental and Analytical Chemistry

The role of (2-Chloro-6-methylphenyl)methanol-related compounds in environmental and analytical chemistry has been explored. For instance, Baranowska and Wojciechowska (2012) developed a chromatographic method for determining substances used as disinfectant agents, including 4-chloro-3-methylphenol, highlighting the importance of these compounds in environmental studies (Baranowska & Wojciechowska, 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

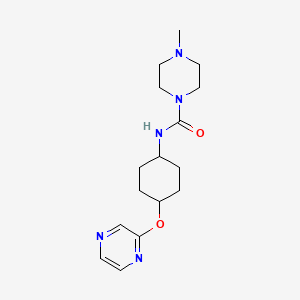

A structurally similar compound, n-(2-chloro-6-methylphenyl)-8-[(3s)-3-methylpiperazin-1-yl]imidazo[1,5-a]quinoxalin-4-amine, has been reported to target the tyrosine-protein kinase lck . This protein plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor signaling pathway.

Mode of Action

For instance, the aforementioned compound interacts with its target by inhibiting the kinase activity, thereby affecting the downstream signaling pathways .

Biochemical Pathways

This pathway is crucial for the immune response of the organism .

Pharmacokinetics

It is reported that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could potentially affect the compound’s bioavailability and its interaction with other substances metabolized by the same enzyme.

Result of Action

Given its potential interaction with the tyrosine-protein kinase lck, it could potentially affect t-cell development and function, thereby influencing the immune response .

Action Environment

The action of (2-Chloro-6-methylphenyl)methanol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances that are metabolized by the same enzyme (CYP1A2) could potentially affect the compound’s metabolism and hence its efficacy .

Propiedades

IUPAC Name |

(2-chloro-6-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIYFJNPRFWSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2402516.png)

![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate](/img/structure/B2402518.png)

![1-(4-ethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2402521.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2402522.png)

![4-bromo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2402523.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2402527.png)

![Propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2402528.png)

![2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2402530.png)

![3-(2-fluorophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2402531.png)

![1-(4-chlorophenyl)-N-[4-(propan-2-yloxy)benzyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2402532.png)

![1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2402533.png)